molecular formula C20H18N2O3 B5832920 ethyl N-[3-(naphthalene-1-carbonylamino)phenyl]carbamate

ethyl N-[3-(naphthalene-1-carbonylamino)phenyl]carbamate

Cat. No.: B5832920
M. Wt: 334.4 g/mol
InChI Key: GVWRKAAEZHEUST-UHFFFAOYSA-N
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Description

Ethyl N-[3-(naphthalene-1-carbonylamino)phenyl]carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including pharmaceuticals, agriculture, and materials science. This particular compound features a naphthalene ring, which is known for its stability and aromatic properties, making it a valuable component in chemical synthesis and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-[3-(naphthalene-1-carbonylamino)phenyl]carbamate typically involves the reaction of ethyl carbamate with 3-(naphthalene-1-carbonylamino)phenyl isocyanate. This reaction is carried out under controlled conditions to ensure high yield and purity. The process can be summarized as follows:

    Formation of Isocyanate: The starting material, 3-(naphthalene-1-carbonylamino)phenylamine, is reacted with phosgene to form the corresponding isocyanate.

    Carbamoylation: The isocyanate is then reacted with ethyl carbamate in the presence of a suitable catalyst, such as dibutyltin dilaurate, to form the desired carbamate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Ethyl N-[3-(naphthalene-1-carbonylamino)phenyl]carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding naphthoquinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate group, where nucleophiles such as amines or alcohols replace the ethoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or alcohols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Naphthoquinone derivatives.

    Reduction: Amine derivatives.

    Substitution: N-substituted carbamates.

Scientific Research Applications

Ethyl N-[3-(naphthalene-1-carbonylamino)phenyl]carbamate has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the preparation of complex aromatic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a prodrug or a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of ethyl N-[3-(naphthalene-1-carbonylamino)phenyl]carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activities. The naphthalene ring and carbamate group play crucial roles in the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Similar Compounds

    Ethyl carbamate: A simpler carbamate with similar structural features but lacking the naphthalene ring.

    Naphthalene-1-carbamate: Contains the naphthalene ring but differs in the substituents on the carbamate group.

    Phenyl carbamate: Similar carbamate structure but with a phenyl group instead of the naphthalene ring.

Uniqueness

Ethyl N-[3-(naphthalene-1-carbonylamino)phenyl]carbamate is unique due to the presence of both the naphthalene ring and the carbamate group. This combination imparts distinct chemical and biological properties, making it a valuable compound in various applications. The naphthalene ring enhances the stability and aromaticity, while the carbamate group provides versatility in chemical reactions and biological interactions.

Properties

IUPAC Name

ethyl N-[3-(naphthalene-1-carbonylamino)phenyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3/c1-2-25-20(24)22-16-10-6-9-15(13-16)21-19(23)18-12-5-8-14-7-3-4-11-17(14)18/h3-13H,2H2,1H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVWRKAAEZHEUST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=CC=CC(=C1)NC(=O)C2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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